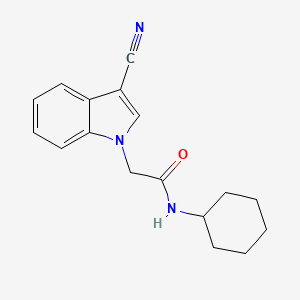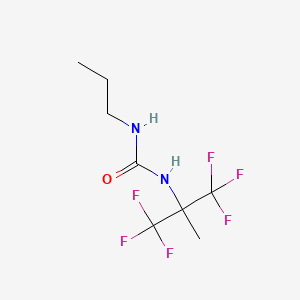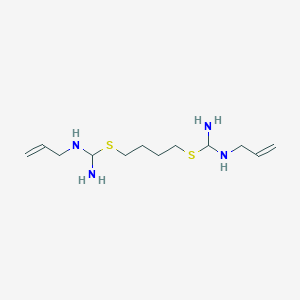
2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a cyano group at the 3-position of the indole ring and a cyclohexylacetamide moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source, such as cyanogen bromide.
Acylation: The final step involves the acylation of the indole derivative with cyclohexylacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide for introducing the cyano group.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyano group may also play a role in its biological activity by forming hydrogen bonds with target proteins. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyanoindol-1-yl)-N-methylacetamide
- 2-(3-cyanoindol-1-yl)-N-phenylacetamide
- 2-(3-cyanoindol-1-yl)-N-ethylacetamide
Uniqueness
2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and make it a more potent compound compared to its analogs.
Properties
Molecular Formula |
C17H19N3O |
|---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19N3O/c18-10-13-11-20(16-9-5-4-8-15(13)16)12-17(21)19-14-6-2-1-3-7-14/h4-5,8-9,11,14H,1-3,6-7,12H2,(H,19,21) |
InChI Key |
MYPPUCQGDDAOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B12471781.png)



![2-[(4-hydroxypyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B12471799.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B12471804.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12471817.png)
![3-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B12471823.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)
![N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B12471833.png)
![2-chloro-N-(4-{5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12471835.png)

![Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)
